molecular formula C20H17N3OS B5563353 3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B5563353
M. Wt: 347.4 g/mol
InChI Key: UYCGMMQFKPPSBK-UHFFFAOYSA-N
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Description

Pyrazole compounds are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Synthesis Analysis

While specific synthesis methods for “3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” were not found, pyrazole derivatives are often synthesized using a variety of methods, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .


Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, pyrazoles are known to exhibit tautomerism, which can influence their reactivity .

Scientific Research Applications

Synthesis and Characterization

A significant body of research has been dedicated to the synthesis and structural characterization of "3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide" derivatives. Innovative methods have been developed for synthesizing these compounds, which serve as versatile precursors for further chemical transformations. The synthesized compounds have been characterized using a variety of spectroscopic techniques, including FT-IR, 1H-NMR, and mass spectroscopy, to establish their chemical structures (Ahmed et al., 2018), (Zaki et al., 2015).

Biological Activities

The biological activities of "3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide" derivatives have been a focal point of research. These studies have primarily investigated the compounds' cytotoxic, antimicrobial, and anti-inflammatory properties. For instance, some derivatives have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, demonstrating potential as anticancer agents (Hassan et al., 2014). Additionally, novel synthesized compounds based on this scaffold have shown moderate to high antimicrobial activity against a range of microorganisms, positioning them as promising antimicrobial agents (Aly, 2016), (El-Dean et al., 2015).

Chemical Properties and Reactions

Research has also focused on understanding the chemical properties and reaction mechanisms of "3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide" derivatives. Studies have explored the compound's interactions and reactivity with various chemical reagents, shedding light on its chemical behavior and potential applications in synthetic chemistry (Kumara et al., 2018), (Yıldırım et al., 2005).

Mechanism of Action

While the specific mechanism of action for “3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is not available, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

While specific safety and hazard information for “3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-N-(4-methylphenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-8-10-15(11-9-13)21-19(24)18-12-17-14(2)22-23(20(17)25-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCGMMQFKPPSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

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